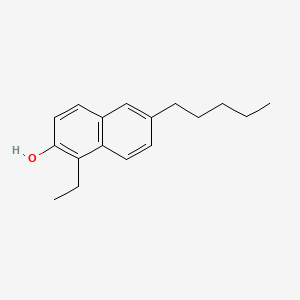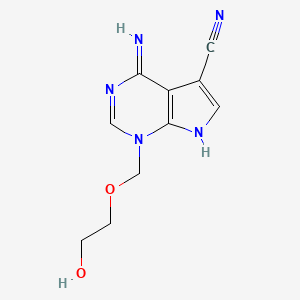
4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. Common starting materials include pyrrole derivatives and nitriles. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-pyrrolopyrimidines, while reduction could produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, pyrrolopyrimidines are studied for their potential as enzyme inhibitors, which can be useful in drug development.
Medicine
In medicine, compounds like 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile are investigated for their potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-(2-hydroxy-ethoxymethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile can be compared with other pyrrolopyrimidines, such as:
- 4-Amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
- 4-Amino-1-(2-methoxyethyl)-1H-pyrrolo(2,3-d)pyrimidine-5-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy-ethoxymethyl group, for example, may enhance its solubility and interaction with biological targets.
Propiedades
Número CAS |
120386-07-4 |
|---|---|
Fórmula molecular |
C10H11N5O2 |
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H11N5O2/c11-3-7-4-13-10-8(7)9(12)14-5-15(10)6-17-2-1-16/h4-5,12-13,16H,1-2,6H2 |
Clave InChI |
XDEKLCCLBMTSEI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N1)N(C=NC2=N)COCCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


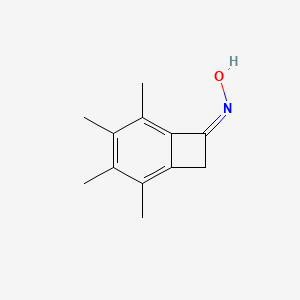


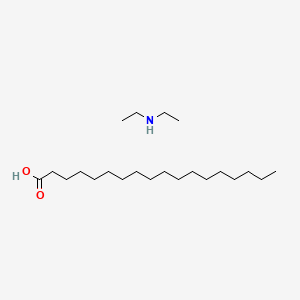
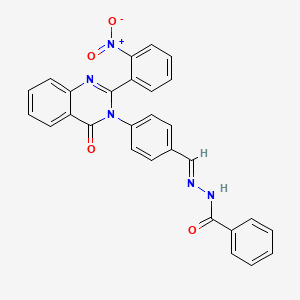
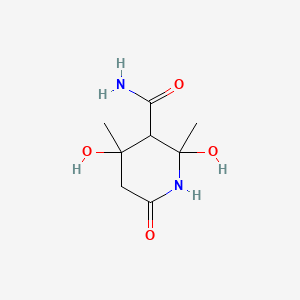
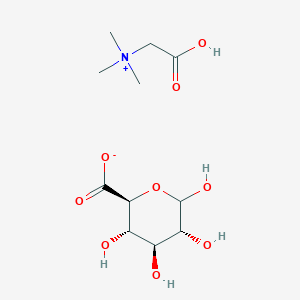
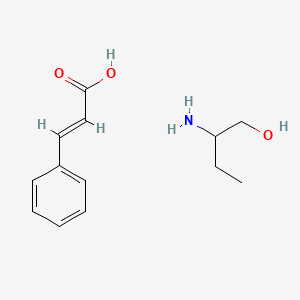
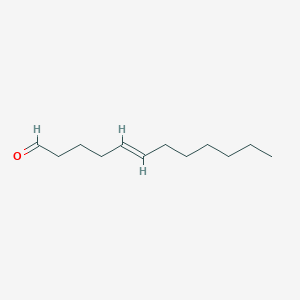

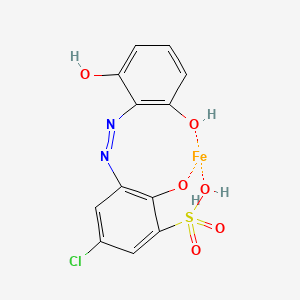

![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
